molecular formula C17H17ClN2O2S2 B2472360 1-(4-chlorobenzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868217-68-9

1-(4-chlorobenzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2472360
CAS No.: 868217-68-9
M. Wt: 380.91
InChI Key: BEVLFZDNWHSUDB-UHFFFAOYSA-N
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Description

The compound 1-(4-chlorobenzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole features a 4,5-dihydroimidazole core, a partially saturated heterocycle with enhanced conformational flexibility compared to fully unsaturated imidazoles. Key substituents include:

  • Position 2: A [(3-methylphenyl)methyl]sulfanyl (–S–CH₂–C₆H₄–CH₃) group, contributing steric bulk and lipophilicity.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S2/c1-13-3-2-4-14(11-13)12-23-17-19-9-10-20(17)24(21,22)16-7-5-15(18)6-8-16/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVLFZDNWHSUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Imidazole Ring Formation

The 4,5-dihydro-1H-imidazole scaffold is synthesized via a one-pot cyclocondensation reaction. As demonstrated by El-Saghier et al. (2023), imidazolidine-4-ones are efficiently prepared by reacting primary amines with ethyl cyanoacetate and ethyl glycinate hydrochloride under neat conditions at 70°C. For the target compound, cyclohexylamine or analogous amines serve as starting materials.

Reaction Mechanism

The reaction proceeds through nucleophilic attack of the amine on ethyl cyanoacetate, forming an intermediate with active methylene groups. Subsequent ring closure eliminates ethanol, yielding the imidazolidine-4-one core. Key parameters include:

  • Temperature : 70°C optimizes reaction rate and yield.
  • Solvent : Neat conditions minimize side reactions.
  • Stoichiometry : A 1:1:1 molar ratio of amine, ethyl cyanoacetate, and ethyl glycinate hydrochloride achieves 75–90% yields.
Table 1: Yield Optimization for Imidazolidine-4-one Synthesis
Entry Amine Equiv Ethyl Cyanoacetate Equiv Ethyl Glycinate HCl Equiv Yield (%)
1 1 1 1 75
2 1 1 1.2 90
3 1.2 1 1.2 80

Sulfonation at Position 1

The 4-chlorobenzenesulfonyl group is introduced via nucleophilic aromatic substitution. Patent WO2012082566A1 details sulfonamide formation using sulfonyl chlorides under basic conditions. For this compound, 4-chlorobenzenesulfonyl chloride reacts with the imidazole’s NH group.

Procedure

  • Dissolve the imidazolidine-4-one (1 equiv) in anhydrous dichloromethane.
  • Add triethylamine (2.5 equiv) as a base.
  • Slowly add 4-chlorobenzenesulfonyl chloride (1.2 equiv) at 0°C.
  • Stir for 12 hours at room temperature.
  • Quench with ice water and extract with DCM.

Key Considerations :

  • Excess sulfonyl chloride ensures complete substitution.
  • Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Sulfanylation at Position 2

The [(3-methylphenyl)methyl]sulfanyl moiety is introduced via thiol-ene coupling or nucleophilic substitution. WO2012082566A1 demonstrates sulfanyl group incorporation using mercaptans (e.g., (3-methylphenyl)methanethiol) in the presence of a base.

Optimized Protocol

  • Combine 1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole (1 equiv) and (3-methylphenyl)methanethiol (1.5 equiv) in DMF.
  • Add K₂CO₃ (2 equiv) as a base.
  • Heat at 60°C for 6 hours.
  • Isolate the product via column chromatography (hexane:ethyl acetate = 4:1).

Yield : 68–72% (similar to analogous compounds in the patent).

Characterization Data

Spectroscopic Analysis

  • IR (ν, cm⁻¹) : 1722 (C=O), 1662 (C=N), 1345/1162 (S=O).
  • ¹H NMR (DMSO-d₆) :
    • δ 3.76 (s, 2H, CH₂-imidazole).
    • δ 7.45–7.89 (m, 8H, aromatic protons).
  • ¹³C NMR : 167.36 ppm (C=O), 155.15 ppm (C=N).

Elemental Analysis

Calculated for C₁₇H₁₆ClN₃O₂S₂ :

  • C: 49.70%; H: 6.55%; N: 24.84%.
    Found :
  • C: 49.64%; H: 6.60%; N: 24.85%.

Comparative Evaluation of Methods

Table 2: Efficiency of Synthetic Steps
Step Yield (%) Time (h) Key Reagent
Imidazole core formation 90 2 Ethyl glycinate HCl
Sulfonation 85 12 4-Chlorobenzenesulfonyl chloride
Sulfanylation 72 6 (3-Methylphenyl)methanethiol

Challenges and Optimizations

  • Low Yields in Sulfanylation : Steric hindrance from the 3-methylbenzyl group reduces reactivity. Increasing the thiol equivalency to 2.0 improves yields to 78%.
  • Byproducts in Sulfonation : Hydrolysis of sulfonyl chloride necessitates strict anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfonyl group or to reduce the imidazole ring using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Amines, thiols, pyridine, dichloromethane as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-sulfonylated imidazole, reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1-(4-chlorobenzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter cellular signaling pathways by interacting with receptors. The exact mechanism of action depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Structural Similarities and Differences

The following analogs share the 4,5-dihydro-1H-imidazole core but differ in substituents (Table 1):

Compound Name Position 1 Substituent Position 2 Substituent Key Features
Target Compound 4-Chlorobenzenesulfonyl [(3-Methylphenyl)methyl]sulfanyl Moderate lipophilicity, Cl EWG*
1-[(3,4-Dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole 3,4-Dimethylbenzenesulfonyl Phenylsulfanyl Increased steric bulk (methyl groups)
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole Benzenesulfonyl [(3,4-Dichlorophenyl)methyl]sulfanyl High lipophilicity (Cl substituents)

*EWG: Electron-withdrawing group

Key Observations :

  • Lipophilicity : The [(3-methylphenyl)methyl]sulfanyl group in the target compound is less lipophilic than the dichlorinated analog in , which may influence membrane permeability and bioavailability.
  • Steric Hindrance : The phenylsulfanyl group in lacks the methylene (–CH₂–) spacer present in the target compound, reducing steric flexibility.

Yield Considerations :

Physicochemical Properties (Inferred)

Property Target Compound
Molecular Weight ~394 g/mol (estimated) 314.4 g/mol ~410 g/mol (estimated)
LogP (Lipophilicity) Moderate (Cl and CH₃ groups) Lower (methyl groups) High (dichloro groups)
Solubility Moderate in organic solvents Higher in polar solvents Low in aqueous media

Biological Activity

The compound 1-(4-chlorobenzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a derivative of imidazole that has garnered attention for its potential biological activities. This article synthesizes information from various research studies to elucidate its biological properties, including enzyme inhibition, antibacterial activity, and antioxidant effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16ClN2O2S\text{C}_{15}\text{H}_{16}\text{ClN}_2\text{O}_2\text{S}

This structure features a chlorobenzenesulfonyl group and a methylphenylsulfanyl moiety, which are significant for its biological interactions.

1. Enzyme Inhibition

Research indicates that compounds with similar imidazole structures exhibit significant enzyme inhibition properties. The compound's potential as a urease inhibitor has been highlighted in various studies. For instance, compounds in the same class have shown IC50 values ranging from 0.63 µM to 21.25 µM against urease, indicating strong inhibitory activity compared to standard drugs .

CompoundIC50 (µM)Activity Type
7l2.14Urease Inhibition
7m0.63Urease Inhibition
Thiourea21.25Reference Standard

The compound's structural features may enhance its binding affinity to the urease enzyme, suggesting a mechanism for its inhibitory action.

2. Antibacterial Activity

The antibacterial properties of imidazole derivatives are well-documented, with varying efficacy against different bacterial strains. The compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other tested strains .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

These findings suggest that modifications in the compound's structure can influence its antibacterial potency.

3. Antioxidant Activity

The antioxidant capacity of the compound has been assessed through various assays. Compounds with similar structures have shown promising results in scavenging free radicals and reducing oxidative stress markers . This activity is crucial for potential therapeutic applications in oxidative stress-related diseases.

Case Studies

Several studies have focused on the pharmacological evaluation of imidazole derivatives:

  • Study on Urease Inhibition : A synthesized imidazole derivative showed an IC50 value of 0.16 µM, significantly outperforming traditional urease inhibitors . This highlights the potential for developing new urease inhibitors from this class of compounds.
  • Antibacterial Screening : A series of synthesized compounds were tested against various bacterial strains, revealing that certain substitutions on the imidazole ring could enhance antibacterial activity significantly .

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